IQA

Catalog No.
S600292
CAS No.
391670-48-7
M.F
C17H12N2O3
M. Wt
292.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IQA

CAS Number

391670-48-7

Product Name

IQA

IUPAC Name

2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21)

InChI Key

INSBKYCYLCEBOD-UHFFFAOYSA-N

SMILES

Array

Synonyms

(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid, ODIQ-acetic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O

a casein kinase II inhibitor; structure in first source

IQA, formally known as Ir[dF(CF3)ppy]2(dtbbpy)PF6 (CAS 391670-48-7), is a high-performance organometallic iridium(III) complex within the family of visible-light photoredox catalysts. These catalysts absorb light to access long-lived excited states, enabling them to mediate single-electron transfer (SET) processes for a wide range of organic transformations. The specific reactivity, solubility, and stability of each catalyst are determined by the electronic and steric properties of its cyclometalating (ppy) and ancillary (bipyridine) ligands, making ligand choice a critical factor in catalyst selection for specific applications.

Substituting IQA with seemingly similar iridium catalysts, such as those lacking the 4,4'-di-tert-butyl groups on the bipyridine ligand or the fluorine/trifluoromethyl groups on the phenylpyridine ligands, is often unviable. These modifications are not interchangeable as they fundamentally alter the catalyst's electrochemical properties and process handling characteristics. A change in ligand directly modulates the HOMO and LUMO energy levels, causing significant shifts in redox potentials that dictate which substrates can be activated. Furthermore, the di-tert-butyl (`dtbbpy`) groups are crucial for ensuring solubility in many common organic solvents, and their absence can lead to poor reaction performance or complete failure due to catalyst precipitation.

Exceptional Oxidizing Power for Activating Challenging Substrates

The electron-withdrawing difluoro and trifluoromethyl groups on the phenylpyridine ligands make IQA a significantly stronger photo-oxidant compared to common benchmark catalysts. Its excited state oxidation potential is +1.21 V vs. SCE in acetonitrile. This is over 440 mV higher than that of the classic photocatalyst *fac*-Ir(ppy)3 (+0.77 V vs. SCE), enabling the oxidation of substrates inaccessible to standard catalysts.

Evidence DimensionExcited State Oxidation Potential (E*1/2 [PC*/PC−])
Target Compound Data+1.21 V vs. SCE
Comparator Or Baselinefac-Ir(ppy)3: +0.77 V vs. SCE
Quantified Difference+440 mV (more oxidizing)
ConditionsMeasured in acetonitrile (CH3CN)

This superior oxidizing strength allows for the direct use of less reactive or more electron-deficient substrates, expanding synthetic scope and potentially simplifying multi-step syntheses.

Enhanced Solubility in Common Organic Solvents for Improved Processability

The 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand significantly enhances the solubility of IQA in a range of common organic solvents compared to catalysts with unsubstituted bipyridine ligands. For example, in acetone, IQA has a maximum solubility of 9.9 x 10⁻² M, which is over 160 times higher than that of the neutral benchmark catalyst *fac*-Ir(ppy)3 (6.0 x 10⁻⁴ M). This prevents the catalyst from precipitating during a reaction, a common failure mode when using catalysts at loadings that exceed their solubility limit.

Evidence DimensionMaximum Molar Solubility
Target Compound Data9.9 x 10⁻² M in Acetone
Comparator Or Baselinefac-Ir(ppy)3: 6.0 x 10⁻⁴ M in Acetone
Quantified Difference>160x higher solubility
ConditionsDetermined by serial dilution and spectroscopic analysis.

Higher solubility ensures true homogeneous catalysis, improves reaction reproducibility, allows for more concentrated reaction mixtures, and simplifies process scale-up and purification.

Oxidative Generation of Radicals from Stable Precursors

IQA is the indicated choice for reactions requiring the oxidation of challenging substrates such as electron-neutral arenes, trifluoroborates, carboxylates, and certain silicates, which are often unreactive with less oxidizing catalysts like Ir(ppy)3 or Ru(bpy)3 complexes. Its high potential enables efficient single-electron transfer to initiate radical-based transformations under mild conditions.

High-Concentration or Non-Polar Solvent Photoredox Reactions

The superior solubility conferred by the dtbbpy ligand makes IQA highly suitable for process development and scale-up scenarios. It maintains homogeneity in less polar solvents or at higher concentrations where analogues might precipitate, ensuring consistent performance and simplifying downstream processing.

Metallo-Photoredox Cross-Coupling Reactions

In dual catalytic systems, such as photoredox/nickel-catalyzed C-N cross-couplings, the high oxidizing potential of IQA is critical for efficient turnover of the transition metal co-catalyst. It facilitates oxidation of the low-valent nickel center, which is often the rate-limiting step, enabling couplings that would otherwise be inefficient.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

292.08479225 Da

Monoisotopic Mass

292.08479225 Da

Heavy Atom Count

22

Wikipedia

(5-Oxo-5,6-Dihydro-Indolo[1,2-a]Quinazolin-7-Yl)-Acetic Acid

Dates

Last modified: 08-15-2023

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